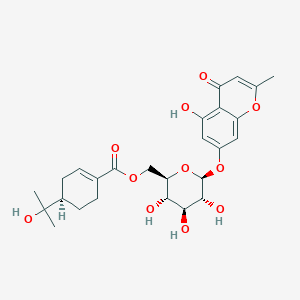

cypellocarpin C

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-12-8-16(27)20-17(28)9-15(10-18(20)35-12)36-25-23(31)22(30)21(29)19(37-25)11-34-24(32)13-4-6-14(7-5-13)26(2,3)33/h4,8-10,14,19,21-23,25,28-31,33H,5-7,11H2,1-3H3/t14-,19+,21+,22-,23+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBDJJFZUQGQLU-ZHFYLPRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC[C@@H](CC4)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Source and Isolation of Cypellocarpin C

This technical guide provides a comprehensive overview of the natural sourcing and detailed isolation protocols for this compound, a monoterpenoid ester with significant biological activity. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound is a phenolic compound naturally found in the leaves of various species of the Eucalyptus genus[1][2]. It was first structurally identified from Eucalyptus cypellocarpa, commonly known as the grey gum, native to Australia[1]. Subsequent research has confirmed its presence in a wide range of other Eucalyptus species, including Eucalyptus globulus and Eucalyptus camaldulensis[1][3][4]. Studies have shown that this compound is abundant in the leaves and is specifically localized within the lumen of foliar secretory cavities[1][5]. The widespread occurrence of this compound across more than 20 Eucalyptus species suggests its potential as a readily available natural product for research and development[5].

Biological Activity and Therapeutic Potential

This compound has garnered significant attention for its potent antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2)[2][6]. Comparative studies have demonstrated that its anti-HSV-2 activity is more than twice as strong as acyclovir, a standard antiviral medication[1][6]. Beyond its antiviral effects, this compound has also been investigated for its anti-inflammatory, antibacterial, and antifungal activities[2]. Molecular docking studies have further indicated its potential as a lead compound for drug development by evaluating its binding affinities with various proteins[2][5].

Quantitative Data Summary

The following table summarizes the key quantitative data related to the anti-HSV-2 activity of this compound in comparison to the standard antiviral drug, acyclovir.

| Compound | EC50 (µg/mL) vs. HSV-2 | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |

| This compound | 0.73[2][6][7] | > 210[6][8] | > 287.7[6][7] |

| Acyclovir | 1.75[6][7] | > 210[6] | > 120.0[6][7] |

Experimental Protocols for Isolation and Purification

This section details a comprehensive methodology for the extraction and purification of this compound from Eucalyptus globulus leaves and twigs, based on established laboratory procedures[6].

4.1. Extraction

-

Maceration: Begin with 2500 g of dried and powdered leaves and twigs of E. globulus. Macerate the plant material in 96% ethanol.

-

Solvent Evaporation: Remove the ethanol solvent from the macerate under reduced pressure to yield a crude extract (approximately 567 g).

-

Solvent Partitioning (Lipid Removal): Dissolve the crude extract in aqueous methanol. Perform a liquid-liquid extraction with n-hexane to remove lipophilic compounds.

-

Solvent Partitioning (Fractionation): Subsequently, extract the aqueous methanol fraction with chloroform. Dry the resulting chloroform fraction to yield a solid material (approximately 83 g) enriched with this compound.

4.2. Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the chloroform extract.

-

Initial Column Chromatography: The chloroform extract is subjected to column chromatography over silica gel using a gradient elution system of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase preparative HPLC.

4.3. Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

High-Resolution Mass Spectrometry (HRMS)[8]

-

Infrared (IR) Spectroscopy[8]

-

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)[6][8]

Visualized Workflows and Pathways

5.1. Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound.

Figure 1: Isolation Workflow for this compound

5.2. Investigated Anti-Inflammatory Signaling Pathway

While the precise mechanism of action for this compound's anti-inflammatory effects is still under investigation, studies on extracts from E. globulus containing this compound have focused on the NF-κB and AP-1 signaling pathways, which are critical in regulating the expression of pro-inflammatory cytokines[6][7]. The diagram below represents this general inflammatory signaling cascade.

Figure 2: General Inflammatory Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|Anti-HSV-2 Natural Product|RUO [benchchem.com]

- 3. Cypellocarpa C | C26H32O11 | CID 10625791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Cypellocarpin C: A Technical Guide to its Chemical Structure, Properties, and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenolic glycoside that has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from various species of the Eucalyptus genus, this compound has demonstrated promising potential as an antitumor, antiviral, and anti-inflammatory agent.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, chemical synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a complex molecular architecture, featuring a chromone glycoside acylated with (+)-oleuropeic acid.[4] This intricate structure contributes to its unique chemical and biological properties.

The chemical identity and key physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate[1] |

| Synonyms | Camaldulenside[1] |

| CAS Number | 294856-66-9[1] |

| Molecular Formula | C₂₆H₃₂O₁₁[1] |

| Molecular Weight | 520.5 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale pink powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[4] |

| Storage | Store at 2-8°C[5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| UV (in CH₃OH) | λₘₐₓ 238, 255, 285, 315 nm |

| IR (ATR) | νₘₐₓ 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581 cm⁻¹ |

| ¹H NMR (400 MHz, DMSO-d6) | δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2'''), δ 1.26 (s, C(CH₃)₂)[6] |

| High-Resolution MS | [M-H]⁻ at m/z 520.526 (calc. 520.523)[6] |

Biological Activities

This compound has been the subject of several studies investigating its therapeutic potential. The primary reported biological activities include antitumor-promoting, antiviral, and anti-inflammatory effects.

Table 4: Summary of Biological Activities of this compound

| Activity | Assay | Key Findings |

| Antitumor-Promoting | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) | Potent inhibitory activity[4] |

| Antiviral | Titer reduction assay using quantitative real-time PCR (qRT-PCR) against Herpes Simplex Virus 2 (HSV-2) in Vero cells | EC₅₀: 0.73 µg/mL (more potent than acyclovir, EC₅₀: 1.75 µg/mL)[3] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine secretion (IL-1β and TNF-α) in LPS-stimulated macrophages | Significant reduction in cytokine secretion |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays | Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 16 µg/mL) |

Experimental Protocols

Isolation of this compound from Eucalyptus Leaves

The following protocol outlines a general procedure for the isolation of this compound from the leaves of Eucalyptus species.[7]

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

-

Plant Material Preparation: The dried leaves of Eucalyptus cypellocarpa are pulverized into a fine powder.

-

Extraction: The powdered leaves are macerated in 96% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[7]

-

Solvent Partitioning: The crude extract is dissolved in aqueous methanol and first extracted with n-hexane to remove nonpolar compounds. The remaining aqueous methanol layer is then extracted with chloroform.[7]

-

Purification: The chloroform extract is dried and subjected to various column chromatographic techniques to isolate this compound.[4]

Chemical Synthesis of this compound

A convergent synthesis strategy has been reported for this compound.[8] This involves the synthesis of a glycosyl donor and an aglycone, followed by their coupling and subsequent esterification.

Caption: Convergent synthesis pathway for this compound.

Detailed Protocol:

-

Glycosylation: A phenol derivative is coupled with 2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the presence of BF₃·Et₂O as a catalyst to form the glycoside intermediate.

-

Esterification: The resulting glucoside undergoes a Steglich esterification with (+)-oleuropeic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to yield this compound.

Anti-HSV-2 Activity Assay

The antiviral activity of this compound against HSV-2 can be determined using a quantitative real-time PCR (qRT-PCR) based titer reduction assay.[3]

Caption: Workflow for the anti-HSV-2 activity assay.

Detailed Protocol:

-

Cell Culture and Infection: Vero cells are cultured and subsequently infected with HSV-2.

-

Treatment: The infected cells are treated with serial dilutions of this compound. Acyclovir is used as a positive control.[3]

-

Incubation: The treated, infected cells are incubated to allow for viral replication.

-

DNA Extraction and qPCR: After incubation, the viral DNA is extracted from the cells. The amount of viral DNA is then quantified using a qRT-PCR assay targeting a specific viral gene.[9]

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated.[3]

Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound can be assessed by measuring its effect on the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Detailed Protocol:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with LPS to induce an inflammatory response.[11]

-

Treatment: The LPS-stimulated macrophages are treated with different concentrations of this compound.

-

Incubation and Supernatant Collection: The cells are incubated, and the cell culture supernatant is collected.[11]

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

-

Data Analysis: The reduction in cytokine secretion in the presence of this compound is determined.

Antitumor-Promoting Activity Assay

The antitumor-promoting activity of this compound can be evaluated by its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4]

Detailed Protocol:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.

-

Induction and Treatment: The Raji cells are treated with TPA to induce EBV-EA expression. Concurrently, the cells are treated with various concentrations of this compound.[12]

-

Immunofluorescence Staining: After incubation, the cells are stained using an indirect immunofluorescence assay with antibodies specific for EBV-EA.

-

Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by fluorescence microscopy.

-

Data Analysis: The inhibitory effect of this compound on EBV-EA activation is calculated.[12]

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its demonstrated efficacy as an antitumor-promoting, antiviral, and anti-inflammatory agent makes it a compelling candidate for further investigation in the context of drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the replication and expansion of the existing body of knowledge on this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Cypellocarpa C | C26H32O11 | CID 10625791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill. [mdpi.com]

- 4. This compound | CAS:294856-66-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound|Anti-HSV-2 Natural Product|RUO [benchchem.com]

- 7. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the monoterpenoid esters this compound and cuniloside B and evidence for their widespread occurrence in Eucalyptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Oxidative, Anti-Tumor-Promoting, and Anti-Carcinogensis Activities of Nitroastaxanthin and Nitrolutein, the Reaction Products of Astaxanthin and Lutein with Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cypellocarpin C: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cypellocarpin C, a phenol glycoside first isolated from Eucalyptus cypellocarpa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

This compound, with the molecular formula C₂₆H₃₂O₁₁, has demonstrated notable biological activities, including potent antiviral effects.[1] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound. The data presented below was obtained using Electrospray Ionization (ESI).

| Ion | Measured m/z | Calculated m/z | Formula |

| [M+H]⁺ | 521.2026 | 521.2017 | C₂₆H₃₃O₁₁⁺ |

| [M+Na]⁺ | 543.1848 | 543.1837 | C₂₆H₃₂NaO₁₁⁺ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals the presence of key functional groups. The absorption bands are reported in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Interpretation |

| 3313 (broad) | O-H stretching (hydroxyl groups) |

| 2972, 2918, 2882 | C-H stretching (aliphatic) |

| 1705 | C=O stretching (ester) |

| 1659 | C=O stretching (γ-pyrone) |

| 1619, 1581 | C=C stretching (aromatic and pyrone rings) |

| 1414, 1378, 1343 | C-H bending |

| 1246 | C-O stretching (ester, ether) |

| 1062, 1018 | C-O stretching (glycosidic bond, alcohols) |

| 842 | C-H bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are detailed below. This data is essential for the complete structural assignment of the molecule.

¹H NMR Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2-CH₃ | 2.29 | s | |

| 3 | 6.13 | s | |

| 6 | 6.46 | d | 2.2 |

| 8 | 6.72 | d | 2.2 |

| 5-OH | 12.98 | s | |

| Glucose Moiety | |||

| 1' | 5.12 | d | 7.5 |

| 2' | 3.25 | t | 8.5 |

| 3' | 3.22 | t | 9.0 |

| 4' | 3.12 | t | 9.0 |

| 5' | 3.49 | m | |

| 6'a | 4.35 | dd | 11.9, 2.0 |

| 6'b | 4.14 | dd | 11.9, 6.2 |

| 2'-OH | 5.21 | d | 5.3 |

| 3'-OH | 5.09 | d | 5.0 |

| 4'-OH | 5.13 | d | 5.5 |

| Oleuropeic Acid Moiety | |||

| 2'' | 2.23 | m | |

| 3''a | 2.07 | m | |

| 3''b | 1.83 | m | |

| 4'' | 5.43 | br s | |

| 5''a | 2.07 | m | |

| 5''b | 1.94 | m | |

| 6''a | 1.63 | m | |

| 6''b | 1.34 | m | |

| 8'' | 1.05 | s | |

| 9'' | 1.05 | s | |

| 7''-OH | 4.13 | s |

¹³C NMR Data (DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 2 | 163.6 |

| 3 | 110.1 |

| 4 | 181.7 |

| 4a | 105.7 |

| 5 | 161.4 |

| 6 | 99.3 |

| 7 | 164.2 |

| 8 | 94.2 |

| 8a | 157.0 |

| 2-CH₃ | 19.8 |

| Glucose Moiety | |

| 1' | 101.4 |

| 2' | 73.4 |

| 3' | 76.6 |

| 4' | 70.0 |

| 5' | 74.0 |

| 6' | 63.3 |

| Oleuropeic Acid Moiety | |

| 1'' | 174.6 |

| 2'' | 40.8 |

| 3'' | 29.2 |

| 4'' | 120.3 |

| 5'' | 134.1 |

| 6'' | 26.1 |

| 7'' | 69.5 |

| 8'' | 29.1 |

| 9'' | 29.1 |

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis was performed on a system equipped with an Electrospray Ionization (ESI) source. Data was acquired in both positive and negative ion modes. The instrument parameters were optimized to ensure high resolution and mass accuracy. The capillary temperature was maintained at 350 °C, with a spray voltage of 2.7 kV. The sheath gas and auxiliary gas flow rates were set to 40 and 5 arbitrary units, respectively.[2]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique on the solid sample. Data was collected over a standard spectral range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) were conducted to facilitate the complete assignment of proton and carbon signals.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

References

The Enigmatic Path to Cypellocarpin C: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypellocarpin C, a phenolic glycoside first isolated from Eucalyptus cypellocarpa, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound in plants. While the complete pathway has not been fully elucidated experimentally, this document synthesizes existing knowledge on the biosynthesis of its core components—a chromone, a monoterpene, and a glucose moiety—to construct a scientifically plausible route. This guide includes a hypothetical pathway, details on the key enzyme families likely involved, potential regulatory mechanisms, and outlines experimental approaches for pathway elucidation.

Introduction

This compound is a specialized metabolite belonging to the class of phenolic glycosides. Its structure is characterized by a noreugenin (a chromone) core, which is O-glycosylated, and the glucose moiety is further acylated with (+)-oleuropeic acid, a monoterpenoid. The biosynthesis of such a hybrid molecule is a testament to the intricate and interconnected nature of plant secondary metabolism, drawing precursors from at least three distinct pathways. This guide will deconstruct the formation of this compound into the biosynthesis of its primary building blocks and their subsequent assembly.

The Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound and established knowledge of plant biochemistry, a hypothetical biosynthetic pathway is proposed (Figure 1). This pathway initiates from primary metabolism to generate the three key precursors: malonyl-CoA, geranyl pyrophosphate (GPP), and UDP-glucose.

Figure 1: A proposed biosynthetic pathway for this compound, illustrating the convergence of the polyketide and MEP pathways, followed by glycosylation and acylation.

Biosynthesis of the Noreugenin Core

The chromone skeleton of noreugenin (5,7-dihydroxy-2-methylchromone) is derived from the polyketide pathway.

-

Precursor: Malonyl-CoA, a key building block in fatty acid and polyketide synthesis.

-

Key Enzyme: The formation of noreugenin is catalyzed by a type III polyketide synthase (PKS), specifically a pentaketide chromone synthase (PCS) . This enzyme catalyzes the iterative decarboxylative condensation of five malonyl-CoA molecules. The resulting polyketide chain undergoes intramolecular cyclization and aromatization to yield the chromone core. While a specific PCS for noreugenin has been characterized in other species, the ortholog in Eucalyptus remains to be identified.

Biosynthesis of Oleuropeic Acid

Oleuropeic acid is a monoterpenoid, and its biosynthesis is proposed to occur via the methylerythritol 4-phosphate (MEP) pathway, which typically takes place in the plastids.

-

Precursors: Glyceraldehyde-3-phosphate and pyruvate.

-

Key Intermediates: The MEP pathway generates the five-carbon building blocks of all isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form geranyl pyrophosphate (GPP) , the universal precursor of monoterpenes.

-

Key Enzymes:

-

Terpene Synthase (TPS): A specific TPS would catalyze the conversion of GPP to a monoterpene scaffold.

-

Cytochrome P450 Monooxygenases (CYPs): The monoterpene intermediate would then undergo a series of oxidative modifications, such as hydroxylations and subsequent oxidations to a carboxylic acid, catalyzed by one or more CYPs to form oleuropeic acid. The specific TPS and CYPs involved in oleuropeic acid biosynthesis are currently unknown.

-

Assembly of this compound

The final steps in the biosynthesis of this compound involve the assembly of the noreugenin and oleuropeic acid moieties with a glucose molecule.

-

Glycosylation: The noreugenin core is glycosylated at the 7-hydroxyl group to form noreugenin-7-O-glucoside.

-

Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the noreugenin acceptor. Plant UGTs are a large and diverse family of enzymes, and the specific UGT responsible for this step has not been identified.

-

-

Acylation: The final step is the acylation of the glucose moiety of noreugenin-7-O-glucoside with oleuropeic acid.

-

Enzyme: This esterification is likely catalyzed by an acyltransferase (AT) . These enzymes can transfer acyl groups from various donors to acceptor molecules. The specific acyltransferase that utilizes oleuropeic acid (or its activated form, such as oleuropeoyl-CoA) and noreugenin-7-O-glucoside as substrates is yet to be discovered.

-

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the dedicated biosynthetic pathway of this compound. However, general quantitative information for related pathways and compounds in Eucalyptus is available and summarized in Table 1.

| Parameter | Value | Plant/Tissue | Reference |

| Total Phenolic Content | 5.12 - 11.41% of dry leaf extract | Eucalyptus globulus | [General literature on Eucalyptus phytochemistry] |

| Total Terpenoid Content | 2.84% of dry leaf residue | Eucalyptus leaf residue | [General literature on Eucalyptus phytochemistry] |

| This compound Yield | Not reported | Eucalyptus cypellocarpa | - |

| Km of a plant UGT for a phenolic substrate | Typically in the low µM to mM range | Various plant species | [General UGT literature] |

| kcat of a plant UGT | Highly variable | Various plant species | [General UGT literature] |

| Km of a plant TPS for GPP | Typically 1-50 µM | Various plant species | [General TPS literature] |

Table 1: General quantitative data related to the precursor pathways of this compound. Note that specific data for the this compound pathway is not yet available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification and Characterization of a Candidate Pentaketide Chromone Synthase (PCS)

Objective: To identify and functionally characterize the PCS responsible for noreugenin biosynthesis in Eucalyptus.

Methodology:

-

Homology-based Gene Identification:

-

Design degenerate PCR primers based on conserved regions of known PCS and other type III PKS enzymes from other plant species.

-

Use these primers to amplify corresponding gene fragments from Eucalyptus cypellocarpa cDNA.

-

Alternatively, mine available Eucalyptus genome and transcriptome databases for sequences homologous to known PCS genes.

-

-

Heterologous Expression and Enzyme Assays:

-

Clone the full-length candidate PCS gene into an expression vector (e.g., pET vector for E. coli expression).

-

Express the recombinant protein in a suitable host like E. coli.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Conduct in vitro enzyme assays with malonyl-CoA as the substrate.

-

Analyze the reaction products by HPLC and LC-MS to confirm the production of noreugenin.

-

-

Kinetic Characterization:

-

Determine the Michaelis-Menten kinetics (Km and Vmax) for malonyl-CoA by varying its concentration in the enzyme assay and measuring the initial reaction velocity.

-

Figure 2: Workflow for the identification and characterization of a candidate Pentaketide Chromone Synthase (PCS).

Identification and Characterization of Candidate UGT and Acyltransferase

Objective: To identify and characterize the enzymes responsible for the glycosylation of noreugenin and the subsequent acylation of the glucoside.

Methodology:

-

Co-expression Analysis:

-

Perform transcriptome analysis (RNA-seq) on Eucalyptus tissues known to produce this compound.

-

Identify UGT and acyltransferase genes that are co-expressed with the candidate PCS gene.

-

-

Heterologous Expression and Enzyme Assays:

-

Clone candidate UGT and acyltransferase genes for heterologous expression.

-

For the UGT assay, incubate the recombinant UGT with noreugenin and UDP-glucose. Analyze for the formation of noreugenin-7-O-glucoside.

-

For the acyltransferase assay, incubate the recombinant acyltransferase with noreugenin-7-O-glucoside and oleuropeic acid (or oleuropeoyl-CoA). Analyze for the formation of this compound.

-

-

Product Identification:

-

Confirm the identity of the enzymatic products using LC-MS/MS and comparison with authentic standards if available.

-

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is likely to be tightly regulated at multiple levels to coordinate the flux of precursors from different metabolic pathways.

-

Transcriptional Regulation: The expression of the biosynthetic genes (PCS, TPS, CYPs, UGT, AT) is likely controlled by transcription factors. In Eucalyptus, transcription factor families such as MYB, WRKY, and bHLH have been shown to regulate the biosynthesis of other secondary metabolites, including terpenes.

-

Metabolic Channeling: The enzymes of a biosynthetic pathway can form multi-enzyme complexes, known as metabolons, to facilitate the efficient transfer of intermediates and prevent their diffusion into the cellular milieu. It is plausible that the enzymes for this compound biosynthesis form such complexes, potentially anchored to the endoplasmic reticulum.

-

Subcellular Compartmentation: The initial steps of the pathway occur in different cellular compartments (polyketide synthesis in the cytosol, monoterpene synthesis in the plastids). The transport of intermediates between these compartments is a critical regulatory point.

Figure 3: A simplified logical diagram of the potential regulatory network controlling this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating example of the metabolic synergy within plants. While this guide outlines a plausible pathway based on current knowledge, the definitive elucidation of this pathway requires further experimental investigation. Future research should focus on:

-

Identification and functional characterization of the specific PCS, TPS, CYPs, UGT, and acyltransferase involved.

-

Investigation of the regulatory network , including the identification of key transcription factors.

-

Elucidation of the subcellular localization and potential interactions of the biosynthetic enzymes.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this and related compounds through metabolic engineering in microbial or plant-based systems. This could unlock their full potential for applications in medicine and other industries.

Unveiling the Bioactive Potential of Cypellocarpin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of cypellocarpin C, a monoterpenoid ester found in plants of the Eucalyptus genus. This document synthesizes available data on its bioactivity, details the experimental methodologies used for its evaluation, and visualizes key processes to facilitate a deeper understanding of its potential as a therapeutic agent.

Quantitative Bioactivity Data

The primary biological activity identified for this compound is its potent anti-herpetic effect, particularly against Herpes Simplex Virus type 2 (HSV-2).[1][2][3][4][5][6][7] The following table summarizes the key quantitative data from these studies, comparing its efficacy to the standard antiviral drug, acyclovir.

| Compound | Virus Strain | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | HSV-2 | Titer Reduction Assay | 0.73 | >210 | >287.7 | [3][4][6] |

| Acyclovir | HSV-2 | Titer Reduction Assay | 1.75 | >210 | >120.0 | [3][4][6] |

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity to cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's specificity for the virus. A higher SI value indicates a more promising therapeutic agent.

While broader screenings of extracts from Eucalyptus globulus have explored anti-inflammatory and antimicrobial activities, specific quantitative data for this compound in these areas is limited. One study noted that this compound did not exhibit antibacterial activity against several Gram-positive and Gram-negative bacteria.[8]

Experimental Protocols

The following sections detail the methodologies employed in the screening of this compound for its biological activities.

Anti-Herpetic Activity Screening

Objective: To determine the inhibitory effect of this compound on the replication of Herpes Simplex Virus type 2 (HSV-2).

Cell and Virus Culture:

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) were used for cytotoxicity and antiviral assays.[3]

-

Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin.[3]

-

Incubation Conditions: Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Virus Strain: Herpes Simplex Virus type 2 (HSV-2) was used for the infection studies.

Cytotoxicity Assay (Neutral Red Dye-Uptake Method):

-

Vero cells were seeded in 96-well microtiter plates.

-

After 24 hours, the culture medium was replaced with medium containing various concentrations of this compound.

-

The plates were incubated for a further 48 hours.

-

The medium was then replaced with a solution containing neutral red dye.

-

After incubation, the cells were washed, and the incorporated dye was solubilized.

-

The absorbance was measured to determine cell viability and calculate the CC50 value.[3]

Antiviral Assay (Titer Reduction Assay using quantitative Real-Time Reverse Transcription PCR):

-

Vero cells were seeded in 96-well plates and grown to confluence.

-

The cells were infected with HSV-2.

-

After viral adsorption, the inoculum was removed, and the cells were washed.

-

The cells were then treated with various concentrations of this compound.

-

The plates were incubated for 48 hours to allow for viral replication.

-

Viral RNA was extracted from the cell lysates.

-

Quantitative real-time reverse transcription PCR (qRT-PCR) was performed to quantify the amount of viral genetic material.

-

The EC50 value was calculated based on the reduction in viral titer in the presence of the compound.[3][4]

Antimicrobial and Anti-inflammatory Screening

While specific protocols for this compound are not detailed, the general methodologies for screening compounds from Eucalyptus globulus are as follows:

Antimicrobial Activity:

-

Method: Broth microdilution or agar diffusion assays are commonly used.[9][10]

-

Test Organisms: A panel of bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are typically used.[3][4]

Anti-inflammatory Activity:

-

Cell Line: THP-1-XBlue™-MD2-CD14 and THP-1 macrophages are used.[3][6]

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[3][6]

-

Endpoints: The effects on NF-κB/AP-1 activity and the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α are measured.[3][6]

Visualizations

The following diagrams illustrate the experimental workflow for antiviral screening and a potential mechanism of action.

Caption: Workflow for the antiviral screening of this compound against HSV-2.

While the precise mechanism of action for this compound's anti-herpetic activity has not been fully elucidated, it is known to interfere with viral replication.[3][5] The following diagram illustrates a generalized view of the herpes virus replication cycle and potential points of inhibition.

Caption: Potential inhibition of the HSV replication cycle by this compound.

Conclusion

This compound has demonstrated significant and specific in vitro activity against Herpes Simplex Virus type 2, with a higher selectivity index than the commonly used antiviral drug, acyclovir. This suggests its potential as a lead compound for the development of new anti-herpetic therapies. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and to further investigate its potential anti-inflammatory and antimicrobial properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Current Antivirals and Novel Botanical Molecules Interfering With Herpes Simplex Virus Infection [frontiersin.org]

- 8. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of antimicrobial activity of secondary metabolites of fungi isolated from Sultanate Oman soil - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Cypellocarpin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a phenol glycoside that has been isolated from plants of the Eucalyptus genus. Current research on this compound has primarily focused on its potent antiviral, particularly against Herpes Simplex Virus (HSV), and anti-inflammatory activities. While its bioactivity in these areas is promising, the comprehensive cytotoxic profile of this compound against various cell lines, especially cancer cell lines, remains an area with limited published data. This technical guide summarizes the currently available preliminary cytotoxicity data for this compound, provides detailed experimental protocols for relevant cytotoxicity assays, and explores potential mechanisms of action that may be relevant to its cytotoxic effects.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of this compound is limited and has been determined in the context of its antiviral activity. The 50% cytotoxic concentration (CC50) has been reported for Vero cells, an immortalized kidney epithelial cell line from an African green monkey, which is a standard cell line used in virology studies.

| Compound | Cell Line | Assay | Cytotoxicity Metric | Value (µg/mL) | Citation |

| This compound | Vero | Neutral Red Uptake | CC50 | > 210 | [1] |

Note: A higher CC50 value is indicative of lower cytotoxicity. The value of > 210 µg/mL suggests that this compound has low toxicity to Vero cells at the concentrations tested. To date, there is a lack of published data on the 50% inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments relevant to assessing the cytotoxicity of compounds like this compound.

Neutral Red Uptake Assay for Cytotoxicity

This protocol is based on the method used to determine the cytotoxicity of this compound on Vero cells[1]. This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

-

96-well tissue culture plates

-

Vero cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

Phosphate-buffered saline (PBS)

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the 96-well plates with cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the different concentrations of the test compound to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: After incubation with the dye, remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

-

Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. While not specifically reported for this compound in the reviewed literature, it is a standard and relevant protocol for researchers in this field.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach and grow overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm.

-

Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability at each concentration compared to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound may exert cytotoxic effects have not been elucidated. However, some insights can be drawn from its known anti-inflammatory activity and the general mechanisms of cytotoxicity induced by natural products.

Known Anti-inflammatory Signaling

This compound has been shown to have anti-inflammatory potential by influencing the NF-κB/AP-1 signaling pathway. In LPS-stimulated macrophages, it can attenuate the activation of these transcription factors, which are crucial regulators of inflammation. While this is an anti-inflammatory mechanism, these pathways are also intricately linked to cell survival and apoptosis, suggesting a potential area for investigation into its cytotoxic effects.

Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.

Potential Cytotoxic Mechanisms: Apoptosis

A common mechanism by which natural compounds exert cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

While the involvement of apoptosis in this compound's cytotoxicity has not been confirmed, the following diagram illustrates these general pathways, which represent plausible targets for investigation.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion and Future Directions

The preliminary data on this compound suggest low cytotoxicity to normal cells, which is a favorable characteristic for a potential therapeutic agent. However, there is a significant gap in the literature regarding its cytotoxic effects on cancer cells. Future research should focus on:

-

Screening against Cancer Cell Lines: Evaluating the cytotoxic activity (IC50 values) of this compound against a diverse panel of human cancer cell lines to identify potential anticancer activity.

-

Mechanism of Action Studies: If cytotoxic activity is observed, further studies should be conducted to elucidate the underlying mechanisms, including its effects on the cell cycle, apoptosis induction, and key signaling pathways.

-

In Vivo Studies: Should in vitro studies show promise, subsequent in vivo studies in animal models would be warranted to assess its antitumor efficacy and safety profile.

References

The Enigmatic Role of Cypellocarpin C in Essential Oil Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C, a complex natural product, has garnered significant interest for its potent biological activities, notably its anti-herpes simplex virus (HSV-2) effects.[1][2] Found predominantly in various Eucalyptus species, its presence within the foliar essential oil secretory cavities suggests a functional role in the biosynthesis or mobilization of essential oils.[3][4] This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its hypothesized role in essential oil biosynthesis, its chemical nature, and the experimental methodologies used for its study.

This compound is a fascinating hybrid molecule, structurally composed of a methylchromone glycoside esterified with (+)-(R)-oleuropeic acid, a monoterpenoid.[4][5] This unique structure points to a complex biosynthetic origin, drawing from two of the major pathways in plant secondary metabolism: the polyketide pathway for the chromone moiety and the terpenoid pathway for the oleuropeic acid portion.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the known biosynthesis of its constituent parts. The pathway represents a convergence of the polyketide and MEP/terpenoid pathways, culminating in glycosylation and esterification events.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Compound | Target | Assay | Metric | Value | Reference |

| This compound | Herpes Simplex Virus-2 (HSV-2) | Titer Reduction Assay | EC50 | 0.73 µg/mL | [1][2] |

| Acyclovir (control) | Herpes Simplex Virus-2 (HSV-2) | Titer Reduction Assay | EC50 | 1.75 µg/mL | [1][2] |

| This compound | Vero cells | Cytotoxicity Assay | CC50 | > 210 µg/mL | [2] |

Experimental Protocols

Isolation of Intact Secretory Cavities from Eucalyptus Leaves

This protocol is adapted from the method described by Goodger et al. (2010) for the isolation of live and intact sub-dermal secretory cavities.[3][6][7]

Objective: To isolate intact secretory cavities from Eucalyptus leaves for subsequent analysis of their contents, including this compound.

Materials:

-

Fresh, young Eucalyptus leaves

-

Pectinase from Aspergillus niger (e.g., Sigma P-4716)

-

Digestion Buffer: 0.5 M sorbitol, 10 mM MES-KOH (pH 5.5), 1 mM CaCl2

-

Forceps and scalpels

-

Microscope slides and coverslips

-

Pipettes and pipette tips

Procedure:

-

Leaf Preparation: Excise small strips (approx. 2 x 10 mm) from fresh Eucalyptus leaves, avoiding the midrib.

-

Enzymatic Digestion: Place the leaf strips in a petri dish containing the digestion buffer supplemented with pectinase (concentration to be optimized, e.g., 1-2% w/v).

-

Incubation: Incubate the petri dish in the dark at room temperature for 12-16 hours.

-

Epidermis Removal: After incubation, gently peel away the abaxial epidermis from the leaf strips using fine forceps.

-

Cavity Release: Gently tease apart the digested leaf tissue in a drop of fresh digestion buffer on a microscope slide to release the secretory cavities.

-

Isolation: Individual secretory cavities can be collected using a micropipette under a dissecting microscope. For larger scale preparations, the mixture can be sieved and subjected to density gradient centrifugation.

Caption: Experimental workflow for the isolation of secretory cavities.

UPLC-MS/MS Method for the Analysis of this compound

This protocol outlines a general approach for the sensitive detection and quantification of this compound in Eucalyptus extracts based on standard UPLC-MS/MS methodologies.[6][8][9]

Objective: To develop a robust and sensitive method for the quantification of this compound in plant extracts.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

Eucalyptus leaf extract (methanolic or ethanolic)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard (if available for absolute quantification)

Chromatographic Conditions (to be optimized):

-

Column: A reversed-phase column suitable for the analysis of polar and non-polar compounds (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure good separation of compounds.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard or from a high-resolution mass spectrum of the extract.

-

Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum sensitivity.

Data Analysis:

-

Quantification is achieved by integrating the peak area of the specific MRM transition for this compound and comparing it to a calibration curve generated from a standard of known concentration. In the absence of a standard, relative quantification can be performed.

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Conclusion and Future Directions

The widespread occurrence of this compound in the essential oil-producing secretory cavities of Eucalyptus strongly supports its involvement in the biosynthesis or transport of essential oils. Its unique hybrid structure presents a fascinating case of metabolic pathway convergence. While a putative biosynthetic pathway can be proposed, further research is required to identify and characterize the specific enzymes involved, particularly the glycosyltransferases and esterifying enzymes responsible for the final assembly of this complex molecule.

Future research should focus on:

-

Enzyme Discovery and Characterization: Identification and functional characterization of the pentaketide chromone synthase, glycosyltransferase, and the enzyme responsible for the esterification of the chromone glucoside with oleuropeic acid in Eucalyptus.

-

Metabolic Engineering: Elucidation of the complete pathway will open avenues for the metabolic engineering of microorganisms or other plant systems for the sustainable production of this compound and its analogs for pharmaceutical applications.

-

Functional Role: Further studies are needed to definitively establish the precise physiological role of this compound within the secretory cavities, whether it acts as a precursor, a transport molecule, or has a protective function for the plant.

This technical guide provides a solid foundation for researchers and professionals in the fields of natural product chemistry, plant biochemistry, and drug development to further investigate the intriguing biology of this compound and its potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. A diverse family of Type III polyketide synthases in Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jppres.com [jppres.com]

Cypellocarpin C in Eucalyptus Leaf Extracts: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the occurrence, biological activity, and experimental protocols related to cypellocarpin C, a phenolic glycoside found in Eucalyptus leaf extracts. This document summarizes the current state of knowledge to support further research and development in phytochemistry and pharmacology.

Occurrence and Significance of this compound

This compound is a notable secondary metabolite first isolated from Eucalyptus cypellocarpa.[1] Its presence has since been confirmed in other species, including the widely distributed Eucalyptus globulus and Eucalyptus camaldulensis.[2][3] Research suggests that this compound may be abundant and widespread across the Eucalyptus genus, with one study detecting it in the majority of 28 different eucalypt species examined.[4][5] This broad distribution highlights its potential as a characteristic compound within this genus.

The primary significance of this compound for the drug development industry lies in its potent biological activities. Of particular interest is its antiviral efficacy, which has been demonstrated to be superior to existing pharmaceuticals in certain contexts.

Quantitative Data on Biological Activity

This compound has demonstrated significant antiviral properties, especially against Herpes Simplex Virus type 2 (HSV-2). Comparative studies have shown it to be more potent than the commonly used antiviral drug, acyclovir.[2] The key quantitative data from these studies are summarized in the table below.

| Compound | Virus | EC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference |

| This compound | HSV-2 | 0.73 | >287.7 | [2] |

| Acyclovir (Control) | HSV-2 | 1.75 | >120 | [2] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Eucalyptus leaves, based on established protocols in the field.

Extraction of this compound from Eucalyptus globulus

This protocol is adapted from methodologies used for the isolation of various compounds from Eucalyptus globulus leaves and twigs.[2][6]

1. Plant Material Preparation:

-

Freshly collected leaves and twigs of Eucalyptus globulus are air-dried at a controlled temperature (e.g., 40°C) for 72 hours to preserve thermolabile compounds.[7]

-

The dried plant material is then ground into a fine powder (0.5–1 mm particle size) to increase the surface area for solvent extraction.[7]

2. Maceration and Initial Extraction:

-

A large quantity of the powdered plant material (e.g., 2.5 kg) is macerated in 96% ethanol at room temperature.[6]

-

The solvent is subsequently removed under reduced pressure to yield a crude ethanol extract.

3. Solvent Partitioning:

-

The crude extract is dissolved in aqueous methanol.

-

This solution is first partitioned with n-hexane to remove nonpolar compounds such as lipids and waxes.[2]

-

The remaining aqueous methanol fraction is then extracted with chloroform. This chloroform fraction is expected to contain this compound and other compounds with intermediate polarity.

-

The chloroform is evaporated to yield a solid residue.

Isolation and Purification

Further separation and purification of this compound from the chloroform extract is achieved through chromatographic techniques.

-

Column Chromatography: The solid residue from the chloroform extract is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate) is used to separate the compounds based on their affinity for the stationary and mobile phases.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of acetonitrile and water.

Quantification

Quantitative analysis of this compound in Eucalyptus extracts can be performed using High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS).[8]

-

Sample Preparation: A known amount of the dried extract is dissolved in a suitable solvent (e.g., methanol) and filtered before injection into the HPLC system.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a gradient elution of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile.

-

Detection and Quantification: The DAD is set to monitor the absorbance at the characteristic wavelength for this compound. The ESI-MS is used for confirmation of the compound's identity based on its mass-to-charge ratio. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental and logical workflows described in this guide.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cypellocarpins A-C, phenol glycosides esterified with oleuropeic acid, from Eucalyptus cypellocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eucalyptus globulus leaf extract, 84625-32-1 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Chemical Composition and Antioxidant Activity of Eucalyptus globulus Leaves under Different Extraction Conditions [mdpi.com]

- 8. Antimicrobial and Antioxidant Activities and Phenolic Profile of Eucalyptus globulus Labill. and Corymbia ficifolia (F. Muell.) K.D. Hill & L.A.S. Johnson Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Cypellocarpin C: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenol glycoside that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from species of the Eucalyptus genus, this compound has demonstrated potent antiviral, anti-inflammatory, and antitumor-promoting properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known biological interactions.

Physicochemical Properties

This compound is a pale pink powder with a complex molecular structure.[1] Its core consists of a chromone nucleus linked to a glucose moiety, which is further esterified with oleuropeic acid.[2] This unique structure contributes to its distinct physicochemical characteristics.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 294856-66-9 | [2] |

| Molecular Formula | C₂₆H₃₂O₁₁ | [2][3][4] |

| Molecular Weight | 520.53 g/mol | [2][3][4] |

| Appearance | Pale pink powder | [1] |

| Source | Dried leaves of Eucalyptus cypellocarpa and Eucalyptus globulus | [1][2] |

Table 2: Solubility and Stability of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble | [2] |

| Pyridine | Soluble | [2] |

| Methanol | Soluble | [1][2] |

| Ethanol | Soluble | [2] |

| Storage (Solid) | Stable for >24 months at -20°C under argon. | [5] |

| Storage (Aqueous Solution) | 15% degradation in 30 days (hydrolysis of ester bonds) at 40°C/75% RH. | [5] |

| Storage (Stock Solution) | Up to 24 months (2-8°C). For aliquots in tightly sealed vials at -20°C, useable for up to two weeks. | [2] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis (Methanol) | λmax 238, 255, 285, 315 nm | [1] |

| Infrared (IR) | νmax 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581, 1414, 1378, 1343, 1246, 1062, 1018, 842 cm⁻¹ | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z 521.2026 [M+H]⁺ (calculated for C₂₆H₃₃O₁₁⁺, 521.2017) | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | Characteristic signals at δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2'''), and δ 1.26 (s, C(CH3)2) | [5] |

Experimental Protocols

Isolation of this compound from Eucalyptus globulus

This protocol describes the extraction and isolation of this compound from the leaves and twigs of Eucalyptus globulus.

-

Plant Material and Extraction:

-

Macerate 2500 g of dried and powdered leaves and twigs of E. globulus in 96% ethanol.

-

Remove the solvent under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in aqueous methanol and perform a liquid-liquid extraction with n-hexane to remove lipophilic compounds.

-

Subsequently, extract the aqueous methanol phase with chloroform. The chloroform extract, after drying, contains a mixture of compounds including this compound.[1]

-

-

Chromatographic Purification:

-

Subject the chloroform extract to a series of column chromatography steps using silica gel and Sephadex LH-20, with appropriate solvent systems, to fractionate the components.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

-

Structural Elucidation of this compound

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

-

Mass Spectrometry:

-

Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition of the molecule.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity Assay

This protocol outlines the procedure to evaluate the in vitro antiviral activity of this compound against HSV-2.

-

Cell Culture and Cytotoxicity Assay:

-

Culture Vero cells (a continuous cell line derived from the kidney of an African green monkey) in an appropriate medium.

-

Determine the 50% cytotoxic concentration (CC₅₀) of this compound on Vero cells using a suitable cytotoxicity assay, such as the neutral red dye-uptake method.[1]

-

-

Antiviral Activity Assay (Titer Reduction Assay):

-

Infect Vero cell monolayers with a known titer of HSV-2.

-

Treat the infected cells with various concentrations of this compound. Acyclovir is used as a positive control.

-

After a suitable incubation period, quantify the viral load using quantitative real-time reverse transcription PCR (qRT-PCR).

-

The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral titer by 50%, is then calculated.[1]

-

Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory potential of this compound.

-

Cell Culture and Treatment:

-

Use THP-1-XBlue™-MD2-CD14 cells, a human monocytic cell line engineered to report NF-κB/AP-1 activation.

-

Differentiate the THP-1 monocytes into macrophages using phorbol myristate acetate (PMA).

-

Pre-treat the differentiated macrophages with this compound for 1 hour.[1]

-

-

Induction of Inflammation and Measurement of NF-κB/AP-1 Activity:

-

Stimulate the pre-treated cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, measure the activation of the NF-κB/AP-1 signaling pathway by quantifying the secreted alkaline phosphatase (SEAP) reporter protein in the culture medium.[1]

-

-

Measurement of Pro-inflammatory Cytokines:

-

In a parallel experiment, treat LPS-stimulated THP-1 macrophages with this compound.

-

Measure the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

-

Biological Activity and Logical Relationships

This compound has demonstrated significant potential in several areas of therapeutic interest. Its biological activities are attributed to its unique chemical structure.

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. While a specific signaling pathway has not been fully elucidated, its activity is linked to the modulation of key inflammatory mediators. The compound's ability to reduce the secretion of pro-inflammatory cytokines IL-1β and TNF-α in LPS-stimulated macrophages suggests an interference with the inflammatory cascade.[1] This is likely mediated through the inhibition of transcription factors such as NF-κB and AP-1, which are pivotal in the expression of these cytokines.

Caption: Logical relationship of this compound's anti-inflammatory action.

Antiviral Activity

This compound has exhibited potent antiviral activity, particularly against Herpes Simplex Virus Type 2 (HSV-2).[1] Notably, it has been reported to be more effective than the commonly used antiviral drug, acyclovir.[1] While the precise mechanism of its antiviral action is still under investigation, its superior potency suggests a potentially different or more efficient mode of action than inhibiting viral DNA polymerase, which is the target of acyclovir.

References

- 1. researchgate.net [researchgate.net]

- 2. Current Antivirals and Novel Botanical Molecules Interfering With Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cypellocarpin C and Cuniloside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C and cuniloside B are monoterpenoid esters found in various Eucalyptus species. This compound, in particular, has garnered significant interest due to its potent biological activities, including antiviral and antitumor-promoting effects. This document provides an overview of the synthesis of these compounds, their biological activities, and available spectroscopic data.

Note on Synthetic Protocols: The detailed experimental protocols for the synthesis of this compound and cuniloside B are described in a publication by Hakki et al. in Carbohydrate Research (2010). As access to the full text of this article is restricted, the following sections provide a high-level overview based on the published abstract and other available data. For detailed, step-by-step procedures, it is essential to consult the original publication:

-

Hakki, Z., Cao, B., Heskes, A. M., Goodger, J. Q. D., Woodrow, I. E., & Williams, S. J. (2010). Synthesis of the monoterpenoid esters this compound and cuniloside B and evidence for their widespread occurrence in Eucalyptus. Carbohydrate Research, 345(14), 2079–2084. --INVALID-LINK--[1]

High-Level Synthetic Overview

Based on the abstract of the key publication, short syntheses of this compound and cuniloside B have been developed.[1] These syntheses involve the esterification of a carbohydrate core with (+)-(R)-oleuropeic acid. The general workflow for these syntheses can be conceptualized as the preparation of the key starting materials followed by their coupling and subsequent deprotection steps to yield the final natural products.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound and Cuniloside B.

Biological Activity of this compound

This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus 2 (HSV-2).[2][3] It has also been noted for its antitumor-promoting properties.[4]

Antiviral Activity Data

| Compound | Virus | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| This compound | HSV-2 | Titer Reduction (qRT-PCR) | 0.73 | >210 | >287.7 | [2] |

| Acyclovir (Control) | HSV-2 | Titer Reduction (qRT-PCR) | 1.75 | >210 | >120.0 | [2] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

The data indicates that this compound is more potent than the standard antiviral drug, acyclovir, in inhibiting HSV-2 replication in Vero cells.[2]

Spectroscopic Data for this compound

The following table summarizes the spectroscopic data available for this compound, which is crucial for its identification and characterization.

| Data Type | Description | Values | Reference |

| Appearance | Pale pink powder | [5] | |

| UV (CH3OH) | λmax | 238, 255, 285, 315 nm | [5] |

| IR (ATR) | υmax (cm⁻¹) | 3313 (br), 2972, 2918, 2882, 1705, 1659, 1619, 1581, 1414, 1378, 1343, 1246, 1062, 1018, 842 | [5] |

| HRMS | [M+H]⁺ | m/z 521.2026 (calculated for C₂₆H₃₃O₁₁⁺, 521.2017) | [5] |

| [M+Na]⁺ | m/z 543.1848 (calculated for C₂₆H₃₂NaO₁₁⁺, 543.1837) | [5] | |

| NMR | ¹H and ¹³C | Spectral data available in supplementary materials of the reference. | [5] |

Information on Cuniloside B

While the synthesis of cuniloside B is reported alongside this compound, detailed information on its specific biological activities is less prevalent in the available literature. It is noted to be widespread in Eucalyptus species, suggesting a potential role in the plant's biosynthesis or defense mechanisms.[1]

Experimental Protocols (High-Level)

Due to the inaccessibility of the full-text publication, detailed experimental protocols cannot be provided. The synthesis would generally involve the following conceptual steps:

-